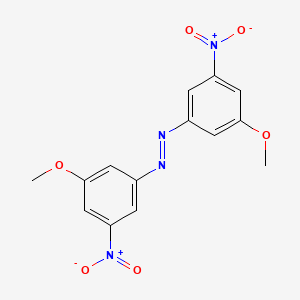
(E)-Bis(3-methoxy-5-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Bis(3-methoxy-5-nitrophenyl)diazene is an organic compound characterized by the presence of two 3-methoxy-5-nitrophenyl groups connected by a diazene (N=N) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(3-methoxy-5-nitrophenyl)diazene typically involves the coupling of 3-methoxy-5-nitroaniline derivatives under specific conditions. A common method includes:
Diazotization: The 3-methoxy-5-nitroaniline is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another molecule of 3-methoxy-5-nitroaniline under basic conditions to form the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps are crucial in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Bis(3-methoxy-5-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines, often in the presence of a base.
Major Products
Reduction: Bis(3-methoxy-5-aminophenyl)diazene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-Bis(3-methoxy-5-nitrophenyl)diazene depends on its specific application. For example:
Biological Activity: The compound may interact with cellular targets such as enzymes or DNA, disrupting normal cellular functions.
Chemical Reactions: The diazene linkage can undergo photochemical reactions, leading to the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Bis(3-methoxyphenyl)diazene: Lacks the nitro groups, which may result in different chemical and biological properties.
(E)-Bis(3-nitrophenyl)diazene: Lacks the methoxy groups, which may affect its solubility and reactivity.
Uniqueness
(E)-Bis(3-methoxy-5-nitrophenyl)diazene is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
24920-72-7 |
|---|---|
Molekularformel |
C14H12N4O6 |
Molekulargewicht |
332.27 g/mol |
IUPAC-Name |
bis(3-methoxy-5-nitrophenyl)diazene |
InChI |
InChI=1S/C14H12N4O6/c1-23-13-5-9(3-11(7-13)17(19)20)15-16-10-4-12(18(21)22)8-14(6-10)24-2/h3-8H,1-2H3 |
InChI-Schlüssel |
XKAQXZBPDYHRFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


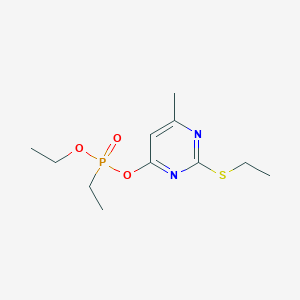

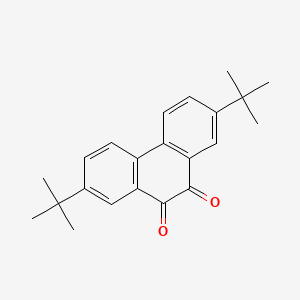


![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)

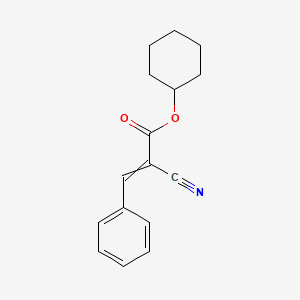
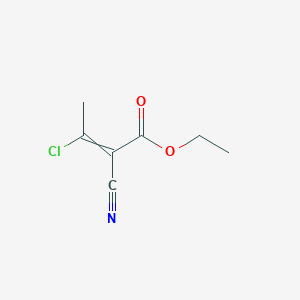
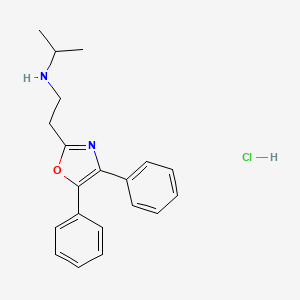
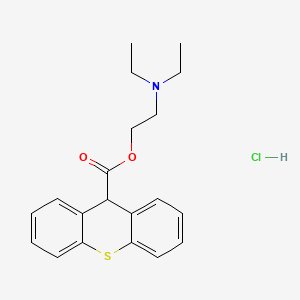
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)

